molecular formula C20H19N3O2S B2761642 N-(4-methylbenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide CAS No. 2034604-16-3

N-(4-methylbenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide

Katalognummer: B2761642
CAS-Nummer: 2034604-16-3
Molekulargewicht: 365.45
InChI-Schlüssel: XUZWWBPZYDTRLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(4-methylbenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is a heterocyclic compound featuring a fused thiazinoquinazoline core with a 4-methylbenzyl-substituted carboxamide group. This structure combines nitrogen- and sulfur-containing heterocycles, which are commonly associated with bioactivity in pharmaceuticals or materials science.

Eigenschaften

IUPAC Name

N-[(4-methylphenyl)methyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-3-5-14(6-4-13)12-21-18(24)15-7-8-16-17(11-15)22-20-23(19(16)25)9-2-10-26-20/h3-8,11H,2,9-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZWWBPZYDTRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-methylbenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide (CAS No. 2034604-16-3) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.

PropertyValue
Molecular FormulaC20_{20}H19_{19}N3_{3}O2_{2}S
Molecular Weight365.5 g/mol
CAS Number2034604-16-3

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Anticancer Activity : Studies have shown that derivatives of quinazoline compounds exhibit significant cytotoxic effects against various human cancer cell lines. For instance, compounds similar in structure have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cells by modulating key proteins involved in these processes such as p53 and Bcl-2 .
  • Antimicrobial Properties : Quinazoline derivatives have been reported to possess antimicrobial activity. The presence of the thiazine ring enhances the compound's ability to inhibit microbial growth, potentially making it a candidate for developing new antimicrobial agents .
  • Neuroprotective Effects : Some studies suggest that quinazoline-based compounds can exert neuroprotective effects by inhibiting neuroinflammation pathways. This is particularly relevant in the context of neurodegenerative diseases where inflammation plays a crucial role in disease progression .

Case Studies and Research Findings

Several studies have focused on the biological implications of similar quinazoline derivatives:

  • Cytotoxicity Studies : A study on quinazolin-4-one derivatives revealed that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7. The mechanism was associated with apoptosis induction and cell cycle arrest at the G1 phase .
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities between quinazoline derivatives and various enzymes involved in cancer progression. These findings support the potential use of these compounds as targeted therapies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heterocyclic Core Comparison

The thiazino[2,3-b]quinazoline scaffold shares similarities with compounds like 4-ethoxy-10-methyl-10H-[1,2,6]thiadiazino[3,4-b]quinoxaline 98 (Scheme 34, ). Both feature fused nitrogen-sulfur heterocycles, but the target compound’s thiazino ring differs in ring size and substitution patterns.

Carboxamide Functional Group

The carboxamide group in the target compound is structurally analogous to impurities in Temozolomide, such as 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid (). Carboxamides in such contexts often influence solubility and binding affinity. Analytical methods (e.g., HPLC) used for Temozolomide purity control could be applied to assess the target compound’s stability .

Toxicity Considerations

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Synthesis Method Potential Application Reference
N-(4-methylbenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide Thiazino[2,3-b]quinazoline Carboxamide, 4-methylbenzyl Undisclosed (hypothetical: Suzuki coupling) Drug development (kinase inhibition)
4-Ethoxy-10-methyl-10H-[1,2,6]thiadiazino[3,4-b]quinoxaline 98 Thiadiazinoquinoxaline Ethoxy, methyl Suzuki-Miyaura coupling Material science
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid Imidazotetrazine Carboxylic acid, methyl Multi-step synthesis Anticancer drug impurity
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Imidazoquinoline Amino, methyl Thermal processing Foodborne carcinogen

Research Implications and Gaps

Synthesis Optimization : Adapting Suzuki-Miyaura couplings () could improve the target compound’s derivatization efficiency .

Toxicity Screening: Structural analogs like IQ () underscore the need for rigorous genotoxicity assays .

Analytical Validation : Methods from Temozolomide analysis () should be tested for quantifying the target compound’s stability .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(4-methylbenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide?

The synthesis typically involves multi-step organic reactions, including cyclocondensation and amide coupling. Key steps include:

  • Cyclization : Formation of the thiazino-quinazoline core under controlled temperatures (e.g., reflux in anhydrous solvents like DMF or THF) .
  • Amide bond formation : Coupling of the carboxylic acid moiety with 4-methylbenzylamine using coupling agents such as EDC/HOBt .
  • Purification : Techniques like column chromatography or recrystallization ensure purity. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify hydrogen/carbon environments, confirming substituent positions (e.g., methylbenzyl group at C9) .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹ for the amide and oxo groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are used to evaluate this compound?

  • In vitro cytotoxicity : Assessed via MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Kinetic studies targeting kinases or proteases to determine IC₅₀ values .
  • Solubility and stability : Measured using HPLC under physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesis?

  • Quantum chemical calculations : Predict transition states and energetics using software like Gaussian or ORCA to identify optimal reaction pathways .
  • AI-driven simulations : Platforms like COMSOL Multiphysics model solvent effects, temperature, and catalyst interactions to reduce trial-and-error experimentation .
  • Reaction path search algorithms : Narrow experimental parameters (e.g., solvent polarity, pH) based on computed activation energies .

Q. How to resolve contradictions in reported biological activity data?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Purity validation : Use HPLC-MS to confirm compound integrity and rule out degradation products .
  • Dose-response reproducibility : Replicate studies across multiple labs with blinded protocols to confirm EC₅₀/IC₅₀ consistency .

Q. What experimental design (DoE) strategies improve yield and selectivity?

  • Factorial designs : Systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio) to identify critical factors .
  • Response surface methodology (RSM) : Optimize interactions between variables (e.g., pH and reaction time) to maximize yield .
  • Taguchi methods : Use orthogonal arrays to reduce the number of experiments while capturing non-linear effects .

Q. How to investigate the compound’s stability under varying storage conditions?

  • Accelerated stability studies : Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC .
  • Lyophilization : Assess freeze-drying as a stabilization method, comparing amorphous vs. crystalline forms using XRPD .
  • Light sensitivity tests : Use UV-Vis spectroscopy to quantify photodegradation kinetics .

Q. What methodologies elucidate the reaction mechanism of this compound?

  • Kinetic isotope effects (KIE) : Replace key hydrogens with deuterium to probe rate-determining steps .
  • Trapping experiments : Introduce radical scavengers or nucleophiles to intercept intermediates .
  • DFT calculations : Map potential energy surfaces to identify intermediates and transition states .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Bioisosteric replacement : Substitute the 4-methylbenzyl group with heterocycles (e.g., thiophene, furan) to modulate lipophilicity .
  • Functional group diversification : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on the quinazoline ring .
  • Parallel synthesis : Use automated platforms to generate libraries for high-throughput screening .

Methodological Resources

  • Statistical DoE Software : JMP, Minitab .
  • Computational Tools : Gaussian, COMSOL Multiphysics, ORCA .
  • Analytical Protocols : ICH Q2(R1) guidelines for HPLC validation .

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